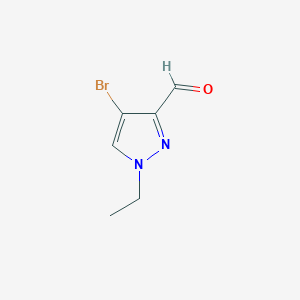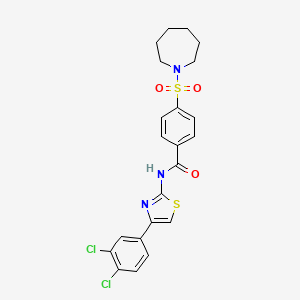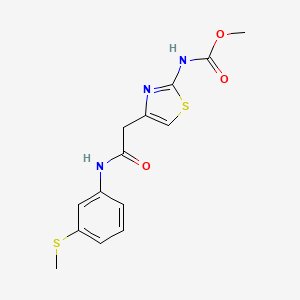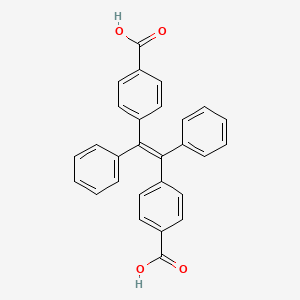
4-Chloro-2-(4-fluorobenzamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-fluorobenzamido)benzoic acid is a compound that can be inferred to have potential applications in the field of organic synthesis and drug discovery. While the specific compound is not directly discussed in the provided papers, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid have been mentioned as versatile building blocks for the construction of various heterocyclic scaffolds, which are crucial in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves the use of commercially available multireactive building blocks. These building blocks can undergo a series of reactions including immobilization on a solid support, chlorine substitution, reduction of nitro groups, and cyclization to yield a variety of heterocyclic structures like benzimidazoles and quinoxalinones . This suggests that a similar approach could be employed for the synthesis of this compound, although specific synthesis details for this compound are not provided.
Molecular Structure Analysis
The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as 4-(2-arylethynyl)-benzoic acid, has been studied for their solid-state chiral optical properties, which are influenced by the substitution pattern on the arylethynyl group . This indicates that the molecular structure, particularly the substituents on the benzene ring, can significantly affect the optical properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of related benzoic acid derivatives has been explored in the context of heterocyclic synthesis. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used to prepare nitrogenous heterocycles, demonstrating its reactivity and versatility as a precursor for various chemical transformations . This suggests that this compound could also participate in a range of chemical reactions, potentially leading to the formation of bioactive heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly discussed, chromatographic techniques have been developed to detect and quantify similar benzoic acid derivatives. These techniques include thin-layer and gas chromatography, which are useful for the analysis of benzoic acid and its derivatives in metabolism studies . Such analytical methods could be applied to this compound to determine its physical and chemical properties, as well as to monitor its presence in biological systems.
科学的研究の応用
Heterocyclic Scaffold Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been identified as a valuable building block in the synthesis of heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery, highlighting the compound's utility in creating diverse chemical libraries (Křupková et al., 2013).
Radiochemical Synthesis for Medical Imaging
Another research application involves the synthesis of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), a prosthetic group used for radiolabeling peptides and proteins. This compound, related to 4-Chloro-2-(4-fluorobenzamido)benzoic acid through its fluorobenzamide moiety, has applications in positron emission tomography (PET) imaging. It highlights the importance of such compounds in developing diagnostic tools and studying biological processes in vivo (Kiesewetter et al., 2011).
Charge Density Analysis and Molecular Interactions
The charge density distribution and intermolecular interactions of compounds like 2-chloro-4-fluorobenzoic acid have been studied using high-resolution X-ray diffraction. This research provides insight into the attractive nature of Cl···F interactions and their importance in understanding the properties and reactivity of halogenated aromatic compounds. Such studies are crucial for designing molecules with desired physical and chemical properties (Hathwar & Row, 2011).
Crystallography and Electronic Structure Analysis
Research on benzoic acid derivatives, including those with halogen substitutions, focuses on their crystallographic analysis and electronic structures. These studies contribute to understanding molecular interactions, electronic properties, and the impact of various substituents on molecular behavior. This information is valuable for designing materials with specific characteristics and for understanding the fundamental aspects of molecular science (Pramanik et al., 2019).
Adsorption Studies on Electrode Surfaces
Investigations into the adsorption behaviors of halogenated benzoic acids, including those similar to this compound, on electrode surfaces have applications in understanding electrochemical reactions and designing sensors. These studies can inform the development of electrochemical sensors and devices, showcasing the importance of such compounds in analytical chemistry (Ikezawa et al., 2006).
特性
IUPAC Name |
4-chloro-2-[(4-fluorobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-9-3-6-11(14(19)20)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLOEAQPWSUPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2546398.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)



